molecular formula C29H26ClNO4 B2945564 Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate CAS No. 1426530-29-1

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate

Cat. No. B2945564
CAS RN: 1426530-29-1
M. Wt: 487.98
InChI Key: IINBAFXWKBIVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group, which consists of a benzene ring substituted with one hydroxyl group and one alkoxy group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions . For instance, benziporphyrin systems, which share some structural similarities, are synthesized through a series of reactions involving pyrrole and pentafluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the benzyl group), ether linkages (from the benzyloxy groups), a pyridine ring (from the nicotinate), and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions of this compound could involve the benzyloxy groups and the chlorine atom. For instance, the benzyloxy groups could undergo nucleophilic substitution reactions . The chlorine atom, being a good leaving group, could also participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of benzene rings would likely make it relatively non-polar and hydrophobic .

Scientific Research Applications

Electrochromic Materials

Research into electrochromic materials, such as the work done by Sotzing, Reynolds, and Steel (1996), focuses on synthesizing and characterizing polymers with low oxidation potentials for applications in smart windows, displays, and other devices where color change is required. These materials exhibit stability in their conducting state, which is essential for long-term application in electrochromic devices (Sotzing, Reynolds, & Steel, 1996).

Supramolecular Liquid-Crystalline Networks

The development of supramolecular liquid-crystalline networks, as explored by Kihara, Kato, Uryu, and Fréchet (1996), involves the self-assembly of multifunctional H-bond donor and acceptor molecules. These networks have potential applications in the creation of responsive materials that can change their properties in response to external stimuli, such as temperature or light (Kihara, Kato, Uryu, & Fréchet, 1996).

Conducting Polymers from Low Oxidation Potential Monomers

The synthesis of conducting polymers from low oxidation potential monomers, like the work presented by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996), opens avenues for the development of materials with enhanced electrical properties. These polymers can be used in various applications, including organic electronics and sensors, due to their stability in the conducting form (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Antioxidant Capacity Assays

Research on antioxidant capacity assays, such as the ABTS/PP decolorization assay discussed by Ilyasov, Beloborodov, Selivanova, and Terekhov (2020), is crucial for evaluating the antioxidant potential of compounds. This work helps in understanding the mechanisms of antioxidant action, which is vital for the development of pharmaceuticals and nutraceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Polymerization Catalysts

The development of polymerization catalysts, as investigated by Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, and Claverie (2007), is fundamental for the synthesis of high molecular weight polymers. These catalysts find applications in the production of plastics, elastomers, and other polymer materials with specific properties (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. For instance, some benzyloxy compounds are known to inhibit HSP90, a protein involved in cancer .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For instance, it could be tested for biological activity, such as anticancer or antimicrobial activity .

properties

IUPAC Name

benzyl 6-chloro-5-ethyl-2,4-bis(phenylmethoxy)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO4/c1-2-24-26(33-18-21-12-6-3-7-13-21)25(29(32)35-20-23-16-10-5-11-17-23)28(31-27(24)30)34-19-22-14-8-4-9-15-22/h3-17H,2,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINBAFXWKBIVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(N=C1Cl)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,4-bis(benzyloxy)-6-chloro-5-ethylnicotinate

Synthesis routes and methods

Procedure details

To a solution of the intermediate obtained in Step 2 (7.7 g, 21.8 mmol) in THF (80 mL), at −78° C. was added n-BuLi (21.8 mL, 54.4 mmol) dropwise, and stirred for additional 15 min. at −78° C. after the addition. Benzyl chloroformate (4.7 mL, 32.6 mmol) was then added and the resulting mixture was stirred for 10 min before the cooling bath was removed. The mixture was allowed to warm to room temperature while stirring. The reaction was quenched with a solution of NH4Cl (5 mL), diluted with ethyl ether (150 mL), washed with water (2×30 mL) and brine (30 mL). After drying with Na2SO4, the solvent was removed and the residue was chromatographed (silica gel, ethylacetate in hexanes, 0-5%) to provide product as white crystalline material (6.9 g, yield: 65%).
Name
intermediate
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.